Diethyl Aminomalonate Hydrochloride: A Comprehensive Technical Guide
Diethyl Aminomalonate Hydrochloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide serves as a technical resource on the fundamental properties and applications of diethyl aminomalonate hydrochloride. A versatile intermediate in organic synthesis, this compound is of particular interest to professionals in pharmaceutical research and development. This document provides a consolidated overview of its chemical and physical characteristics, detailed experimental protocols for its synthesis, and a summary of its key applications.
Core Properties and Data
Diethyl aminomalonate hydrochloride is a white to off-white crystalline solid.[1] It is a derivative of malonic acid, featuring a reactive alpha-amino group and two ester functionalities, which make it a valuable building block in the synthesis of more complex molecules.[1]
Quantitative Data Summary
The following table summarizes the key quantitative properties of diethyl aminomalonate hydrochloride:
| Property | Value | Source(s) |
| CAS Number | 13433-00-6 | [1][2][3] |
| Molecular Formula | C₇H₁₄ClNO₄ | [2][3] |
| Molecular Weight | 211.64 g/mol | [2][3][4] |
| Melting Point | 162-163 °C | [5] |
| 165-170 °C (decomposes) | [3][6][7][8] | |
| 166 °C | [9] | |
| 158 - 166 °C | [10] | |
| Appearance | White to off-white crystalline powder | [1][10] |
| Solubility | Soluble in water | [1][10] |
Synthesis and Experimental Protocols
Diethyl aminomalonate hydrochloride is commonly synthesized through the reduction of diethyl isonitrosomalonate or diethyl oximinomalonate, followed by treatment with hydrogen chloride.[5][11][12] The free base, diethyl aminomalonate, is less stable than its hydrochloride salt, and is therefore typically converted directly to the salt after its formation.[5]
Detailed Experimental Protocol: Synthesis from Diethyl Isonitrosomalonate
The following protocol is adapted from a procedure published in Organic Syntheses.[5]
A. Diethyl Aminomalonate
-
An ethereal solution of diethyl isonitrosomalonate (prepared from 50 g of diethyl malonate) is washed with 80-mL portions of 1% sodium bicarbonate solution until the final washing is distinctly yellow.
-
The ethereal solution is dried overnight over 40 g of anhydrous sodium sulfate (B86663) in a refrigerator and then filtered.
-
The solvent is removed under reduced pressure at a temperature below 30°C.
-
The crude diethyl isonitrosomalonate is dissolved in approximately 150 ml of absolute alcohol and hydrogenated in the presence of a 10% palladium-on-charcoal catalyst. The reduction is carried out in a shaker-type hydrogenator with an initial pressure of 50–60 psi until the pressure drop ceases (approximately 15 minutes).
-
The catalyst is removed by filtration, and the filtrate is concentrated under reduced pressure at a temperature below 50°C. The resulting crude diethyl aminomalonate is used directly in the next step without further purification due to its limited stability.[5]
B. Diethyl Aminomalonate Hydrochloride
-
The crude diethyl aminomalonate is diluted with 80 ml of dry ether and filtered to remove any small amounts of solid.
-
The filtrate is collected in an Erlenmeyer flask and cooled in an ice bath.
-
Dry hydrogen chloride gas is passed over the surface of the stirred solution.
-
The fine white crystals of diethyl aminomalonate hydrochloride that precipitate are collected by suction filtration.
-
The crystals are washed three times with a total of 60 ml of dry ether.
-
The filtrate and washings are treated again with hydrogen chloride to precipitate a second crop of the product. This process is repeated until no further precipitation occurs.
-
The combined product is dried to yield diethyl aminomalonate hydrochloride.
Key Applications and Logical Relationships
The primary utility of diethyl aminomalonate hydrochloride lies in its role as a versatile intermediate in organic synthesis, particularly in the pharmaceutical industry.[1][2][10] Its structure allows for a variety of chemical transformations, making it a valuable precursor for a wide range of target molecules.[1]
Role in Synthesis
The presence of both an amino group and two ester groups allows for N-acylation and subsequent alkylation reactions, following established procedures for malonic ester syntheses.[5] This reactivity makes it a key building block for the synthesis of:
-
Amino Acids: It serves as a precursor in the synthesis of various amino acids.[10]
-
Heterocyclic Systems: It is used in cycloaddition reactions to form pyrrolidines and in the synthesis of pyrimidine (B1678525) derivatives, which are core structures in many pharmaceutical agents.[1][7][12]
-
Pharmaceutical Intermediates: It is a key intermediate in the synthesis of antagonists of P2Y14R and PDE1 inhibitors.[2]
The following diagram illustrates a generalized workflow for the synthesis of diethyl aminomalonate hydrochloride.
The logical relationship of diethyl aminomalonate hydrochloride as a precursor in the synthesis of alpha-amino acids is depicted in the diagram below.
Safety and Handling
Diethyl aminomalonate hydrochloride is an irritant, causing skin irritation and serious eye irritation.[9][13] It may also cause respiratory irritation.[9][13] Standard laboratory safety precautions should be observed when handling this compound, including the use of protective gloves, eye protection, and working in a well-ventilated area.[9] It should be stored in a dry, cool, and well-ventilated place in tightly closed containers.[9][10]
References
- 1. nbinno.com [nbinno.com]
- 2. Diethyl aminomalonate hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Propanedioic acid, 2-amino-, 1,3-diethyl ester, hydrochloride (1:1) | C7H14ClNO4 | CID 3084143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. China Diethyl aminomalonate hydrochloride CAS 13433-00-6 factory and manufacturers | Unilong [unilongmaterial.com]
- 7. Diethyl aminomalonate hydrochloride | 13433-00-6 [chemicalbook.com]
- 8. 氨基丙二酸二乙酯 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. chemimpex.com [chemimpex.com]
- 11. Preparation method of diethyl aminomalonate hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 12. nbinno.com [nbinno.com]
- 13. chemicalbook.com [chemicalbook.com]
(Substituted Pyrrolidine)
(Mixture of 2,2,3- and 2,2,4-trisubstituted regioisomers)
(Mixture of regioisomeric pyrrolines)